molecular formula C8H7N7 B1481624 1-(2-azidoethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile CAS No. 2098012-03-2

1-(2-azidoethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile

Cat. No. B1481624
CAS RN: 2098012-03-2
M. Wt: 201.19 g/mol
InChI Key: RAGLSFPOAUTWJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-azidoethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile (AEP) is a chemical compound with a unique structure and properties that has recently become of interest to scientists in the fields of organic chemistry, biochemistry, and pharmacology. AEP has been found to have a wide range of applications, from synthesizing new molecules to being used as a research tool in the study of drug action and development.

Advantages and Limitations for Lab Experiments

1-(2-azidoethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile has several advantages for use in laboratory experiments. This compound is relatively stable, and can be stored for long periods of time without degrading. This compound is also relatively inexpensive, and can be synthesized in large quantities for use in experiments. Additionally, this compound is relatively non-toxic, and can be safely handled in the laboratory. However, this compound is not without its limitations. This compound is relatively insoluble in water, and requires a solvent such as dimethyl sulfoxide or dimethylformamide to be used in experiments. Additionally, this compound has a relatively short shelf life, and must be stored in a cool, dry place to prevent degradation.

Future Directions

The potential applications of 1-(2-azidoethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile are still being explored, and there are many potential future directions for research. One potential future direction is to further investigate the mechanism of action of this compound, in order to better understand how it interacts with enzymes and receptors. Additionally, further research could be done to explore the potential use of this compound in drug development, as it could be used to identify novel targets for drug development. Additionally, further research could be done to explore the potential use of this compound in cancer research, as it could be used to selectively inhibit certain enzymes involved in tumor growth and metastasis. Finally, further research could be done to explore the potential use of this compound in enzyme inhibition studies, as it could be used to identify novel targets for drug development.

Scientific Research Applications

1-(2-azidoethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile has been used in a variety of scientific research applications, including drug discovery and development, enzyme inhibition studies, and cancer research. This compound has been found to be a useful tool for studying the mechanisms of drug action, as it can be used to selectively inhibit or activate certain enzymes or receptors that are involved in drug action. This compound has also been used in cancer research, as it can be used to selectively inhibit certain enzymes that are involved in tumor growth and metastasis. Additionally, this compound has been used in drug discovery and development, as it can be used to identify novel targets for drug development.

Biochemical Analysis

Biochemical Properties

1-(2-Azidoethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle progression . The interaction between this compound and CDKs involves binding to the active site of the enzyme, leading to inhibition of its activity. This inhibition can result in the disruption of cell cycle progression, thereby affecting cellular proliferation.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of CDKs by this compound can lead to cell cycle arrest, which in turn affects cellular proliferation and survival . Additionally, this compound has been shown to induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules, such as enzymes and proteins. The binding of this compound to CDKs results in the inhibition of their enzymatic activity, leading to cell cycle arrest and apoptosis . Furthermore, this compound has been shown to modulate gene expression by affecting transcription factors and other regulatory proteins, thereby influencing cellular processes such as proliferation and differentiation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound has been associated with sustained inhibition of CDK activity and prolonged cell cycle arrest, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit CDK activity and induce cell cycle arrest without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites . These metabolites can further interact with other biomolecules, potentially influencing metabolic flux and metabolite levels within the cell . The involvement of this compound in these metabolic pathways underscores its potential impact on cellular metabolism and overall cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound has been shown to interact with ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells . Additionally, this compound can bind to plasma proteins, influencing its distribution and accumulation within tissues . These interactions play a crucial role in determining the bioavailability and therapeutic efficacy of this compound.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been observed to localize primarily in the cytoplasm and nucleus of cells . The presence of targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, thereby influencing its interactions with biomolecules and its overall activity . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

properties

IUPAC Name

1-(2-azidoethyl)imidazo[1,2-b]pyrazole-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N7/c9-6-7-5-8-14(2-1-11-13-10)3-4-15(8)12-7/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGLSFPOAUTWJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC(=N2)C#N)N1CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
1-(2-azidoethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile

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